1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)thiourea
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Overview
Description
1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 1-(2-methoxyethyl)piperazine with thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Halides, alkoxides; reaction conditionsroom temperature to 80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)urea: Similar structure but with a urea group instead of a thiourea group.
1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)carbamate: Contains a carbamate group instead of a thiourea group.
1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)thiocarbamate: Similar structure with a thiocarbamate group.
Uniqueness
1-(2-Methoxyethyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiourea group allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H20N4OS |
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Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methylpiperazin-1-yl)thiourea |
InChI |
InChI=1S/C9H20N4OS/c1-12-4-6-13(7-5-12)11-9(15)10-3-8-14-2/h3-8H2,1-2H3,(H2,10,11,15) |
InChI Key |
ZFPFRLMXCKPEOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NCCOC |
Origin of Product |
United States |
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